molecular formula C9H17NO4 B057502 (4R)-4-Butyl-D-glutamic acid CAS No. 1784008-19-0

(4R)-4-Butyl-D-glutamic acid

Cat. No. B057502
M. Wt: 203.24 g/mol
InChI Key: IMGQZBSGZRAKSV-RNFRBKRXSA-N
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Description

Synthesis Analysis

The synthesis of glutamic acid derivatives, including those similar to “(4R)-4-Butyl-D-glutamic acid”, involves complex organic synthesis techniques aimed at introducing various functional groups and achieving the desired stereochemistry. Techniques include Lewis acid catalyzed reactions, cycloadditions, and conjugate additions, often under chiral phase-transfer conditions to ensure stereo-specificity. For instance, the catalytic enantioselective synthesis via tandem conjugate addition-elimination of activated allylic acetates under chiral PTC conditions represents a general approach for synthesizing 4-alkylidenyl glutamic acid derivatives, showcasing the diversity of methods used in the synthesis of complex amino acids (Ramachandran et al., 2005).

Molecular Structure Analysis

The molecular structure of glutamic acid derivatives is characterized by the presence of an amino group and a carboxylic acid group, along with specific substituents that define their stereochemistry and functional properties. The structural elucidation often involves advanced analytical techniques, such as X-ray crystallography, to confirm the absolute configurations of the synthesized compounds, as seen in the synthesis and characterization of various glutamic acid isomers (Jane et al., 1996).

Chemical Reactions and Properties

Glutamic acid derivatives undergo various chemical reactions, including cycloadditions, enantioselective conjugate additions, and phase-transfer catalyzed reactions. These reactions are pivotal for introducing different substituents and achieving the desired stereochemistry. The chemical properties of these derivatives are influenced by the functional groups and their positioning on the glutamic acid backbone, enabling selective reactions under controlled conditions for the synthesis of complex molecules (Tamura et al., 2005).

Scientific Research Applications

1. Synthesis and Structural Studies

  • Concise Synthesis of (2R,4R)-Monatin : This study demonstrates the synthesis of (2R,4R)-monatin, a sweet amino acid, using (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester. The research highlights the importance of (4R)-4-Butyl-D-glutamic acid derivatives in the efficient preparation of sweet amino acids like monatin (Amino, 2016).
  • Synthesis and Analysis of 4-(3-fluoropropyl)-glutamic acid Stereoisomers : This paper details the synthesis of various stereoisomers of 4-(3-fluoropropyl)-glutamic acid, a PET imaging agent, from L- and D-glutamate derivatives. The findings emphasize the role of (4R)-4-Butyl-D-glutamic acid in the preparation of diagnostic tools for various diseases (Shih et al., 2020).

2. Enzymatic Applications and Biochemical Studies

  • A New Access to Alkyl-α-ketoglutaric Acids : This research provides a method for synthesizing 4-alkyl-α-ketoglutaric acids, which are substrates for the enzyme glutamic oxalacetic transaminase (GOT). This method allows for the enzymatic synthesis of (4R)-4-Butyl-D-glutamic acid analogues, significant for studying glutamate analogues in biological systems (Hélaine et al., 1999).

3. Receptor and Neurological Studies

  • Molecular Cloning, Functional Expression, Pharmacological Characterization and Chromosomal Localization of the Human Metabotropic Glutamate Receptor Type 3 : This paper focuses on the role of glutamic acid in the central nervous system and its interaction with metabotropic glutamate receptors. The study’s findings are crucial for understanding the biological importance of glutamic acid derivatives, including (4R)-4-Butyl-D-glutamic acid, in neurotransmission and brain function (Emile et al., 1996).

4. Molecular Modelling and Conformational Analysis

  • Conformational Analysis of Glutamic Acid Analogues : This research investigates glutamic acid analogues, including (4R)-4-Butyl-D-glutamic acid, for their activity at Glu receptors. The study uses molecular modelling and NMR methods to explore the conformational preferences of these analogues, contributing to our understanding of their interaction with glutamate receptors (Todeschi et al., 1997).

properties

IUPAC Name

(2R,4R)-2-amino-4-butylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGQZBSGZRAKSV-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649649
Record name (4R)-4-Butyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-Butyl-D-glutamic acid

CAS RN

1217602-18-0, 872555-88-9
Record name rel-(2R,4R)-4-Butyl-D-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Butyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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